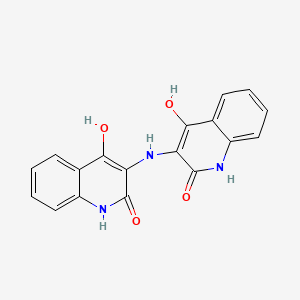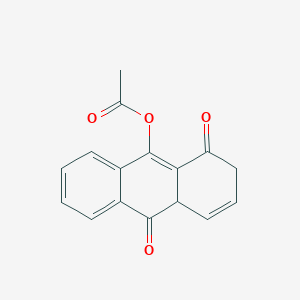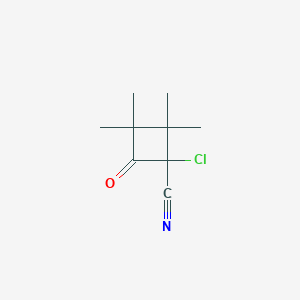
3,3'-Azanediylbis(4-hydroxyquinolin-2(1H)-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Azanediylbis(4-hydroxyquinolin-2(1H)-one) is a complex organic compound known for its unique chemical structure and properties This compound features two quinolinone moieties connected by an azanediyl bridge, with hydroxyl groups at the 4-position of each quinolinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Azanediylbis(4-hydroxyquinolin-2(1H)-one) typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxyquinolin-2(1H)-one with an appropriate azanediyl precursor under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and efficiency. Solvent extraction, crystallization, and purification steps are also integral to the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Azanediylbis(4-hydroxyquinolin-2(1H)-one) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinolinone derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroquinolinone derivatives.
Applications De Recherche Scientifique
3,3’-Azanediylbis(4-hydroxyquinolin-2(1H)-one) has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 3,3’-Azanediylbis(4-hydroxyquinolin-2(1H)-one) exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyquinolin-2(1H)-one: A simpler analog with similar core structure but lacking the azanediyl bridge.
3,3’-Diamino-4,4’-dihydroxyquinoline: Another related compound with amino groups instead of hydroxyl groups.
Uniqueness
3,3’-Azanediylbis(4-hydroxyquinolin-2(1H)-one) stands out due to its unique azanediyl bridge, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
90061-38-4 |
|---|---|
Formule moléculaire |
C18H13N3O4 |
Poids moléculaire |
335.3 g/mol |
Nom IUPAC |
4-hydroxy-3-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)amino]-1H-quinolin-2-one |
InChI |
InChI=1S/C18H13N3O4/c22-15-9-5-1-3-7-11(9)19-17(24)13(15)21-14-16(23)10-6-2-4-8-12(10)20-18(14)25/h1-8,21H,(H2,19,22,24)(H2,20,23,25) |
Clé InChI |
OXBMCCZMSWDXFD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(C(=O)N2)NC3=C(C4=CC=CC=C4NC3=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,6R)-3-(Naphthalen-1-yl)-6-[(propan-2-yl)amino]cyclohex-2-en-1-ol](/img/structure/B14394545.png)
![2-[(5-Bromopyridin-2-yl)oxy]-N-ethylethan-1-amine](/img/structure/B14394576.png)









![{[(Chloromethyl)(ethynyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B14394629.png)
![2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene](/img/structure/B14394633.png)

